![molecular formula C16H14BrClN2O2S B3534164 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B3534164.png)
2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide
Overview
Description
2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide, also known as BPTES, is a small molecule inhibitor that targets the enzyme glutaminase. This compound has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders.
Mechanism of Action
2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide selectively inhibits the activity of glutaminase, which is overexpressed in many cancer cells and is critical for their survival. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used to produce energy and biosynthetic precursors. Inhibition of glutaminase with 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide leads to a decrease in glutamate production, which in turn leads to a decrease in energy production and biosynthetic precursor synthesis in cancer cells, ultimately leading to cell death (5).
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased energy production and biosynthetic precursor synthesis, ultimately leading to cell death. 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide has also been shown to have potential therapeutic applications in metabolic disorders such as obesity and diabetes, as glutaminase plays a critical role in regulating glucose and lipid metabolism (4).
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide in lab experiments is its selectivity for glutaminase inhibition, which allows for the selective killing of cancer cells while sparing normal cells. One limitation of using 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide in lab experiments is its relatively low potency compared to other glutaminase inhibitors, which may require higher concentrations of the compound to achieve the desired effect (6).
Future Directions
There are several potential future directions for research on 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide. One direction is the development of more potent glutaminase inhibitors based on the structure of 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide. Another direction is the investigation of 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide as a potential therapeutic agent in metabolic disorders such as obesity and diabetes. Additionally, the combination of 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide with other cancer therapies such as chemotherapy and radiation therapy may enhance its efficacy in cancer treatment (7).
In conclusion, 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide is a small molecule inhibitor that selectively targets glutaminase, which is overexpressed in many cancer cells and is critical for their survival. 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide has potential therapeutic applications in cancer treatment and metabolic disorders such as obesity and diabetes. While there are advantages and limitations to using 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide in lab experiments, there are several potential future directions for research on this compound.
Scientific Research Applications
2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. Glutaminase is an enzyme that plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is then used to produce energy and biosynthetic precursors. Inhibition of glutaminase with 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide has been shown to selectively kill cancer cells while sparing normal cells (3). 2-(4-bromophenoxy)-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}acetamide has also been studied for its potential therapeutic applications in metabolic disorders such as obesity and diabetes, as glutaminase plays a critical role in regulating glucose and lipid metabolism (4).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(3-chloro-2-methylphenyl)carbamothioyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2S/c1-10-13(18)3-2-4-14(10)19-16(23)20-15(21)9-22-12-7-5-11(17)6-8-12/h2-8H,9H2,1H3,(H2,19,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAXMURPKDPQPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)COC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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